molecular formula C32H19N3O5 B1247211 Pityriarubin C

Pityriarubin C

Cat. No. B1247211
M. Wt: 525.5 g/mol
InChI Key: HODDPEOUHGCZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityriarubin C is a natural product found in Malassezia furfur with data available.

Scientific Research Applications

  • Inhibition of Respiratory Burst in Human Neutrophils : Pityriarubin C, along with other compounds isolated from the yeast Malassezia furfur, has been found to inhibit the respiratory burst in human neutrophils activated by various agents. This activity reflects its structural relationship to bisindolylmaleimides, known as protein kinase inhibitors (Krämer et al., 2005).

  • Potential Role in the Pathophysiology of Skin Conditions : The ability of Malassezia furfur, which produces this compound, to convert tryptophan into various indole alkaloids correlates well with certain clinical features of pityriasis versicolor, suggesting a possible role in the disease's pathophysiology. This yeast is widely regarded as a causative agent of pityriasis versicolor, the most common skin mycosis in humans (Krämer et al., 2005).

  • Suppression of Immune Response : this compound might be involved in suppressing the production of reactive oxygen species (ROS) by neutrophilic granulocytes in a stimulus-dependent manner. This could explain the reduced immune response in conditions like pityriasis versicolor despite a high fungal load (Wroblewski et al., 2005).

  • Production by Different Yeast Species : Research has shown that not only Malassezia furfur but also Candida glabrata can produce this compound and other related pigments when cultured in specific conditions. This finding suggests that the biochemical pathway for the synthesis of these compounds is fundamental and possibly ancient, not exclusive to Malassezia furfur (Mayser et al., 2007).

properties

Molecular Formula

C32H19N3O5

Molecular Weight

525.5 g/mol

IUPAC Name

3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-oxaspiro[4.4]nona-3,7-diene-2,6,9-trione

InChI

InChI=1S/C32H19N3O5/c36-28-27(21-15-35-24-12-6-3-9-18(21)24)32(40-31(28)39)29(37)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)38)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-36H

InChI Key

HODDPEOUHGCZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)O4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87

synonyms

pityriarubin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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